

1-Benzylpiperidin-4-one hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzylpiperidin-4-one hydrochloride

Cat. No.: B1592546

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-Benzylpiperidin-4-one Hydrochloride**

Abstract

1-Benzylpiperidin-4-one hydrochloride (CAS: 20821-52-7) is a pivotal chemical intermediate in the synthesis of numerous pharmaceutical agents, including potent analgesics and antipsychotic drugs.^{[1][2]} Its structural integrity and purity are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We delve into the causality behind experimental choices, present validated protocols, and offer detailed interpretations of the spectral data, establishing a self-validating framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For a hydrochloride salt like 1-benzylpiperidin-4-one, the choice of solvent is critical. Deuterated

dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are preferred solvents due to their ability to dissolve the salt and the presence of an exchangeable proton (N-H⁺). The data presented here is referenced from the free base, 1-benzyl-4-piperidone, with expert interpretation on the expected spectral changes for the hydrochloride salt.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, its neighboring protons, and their relative numbers. In the hydrochloride salt, the protonation of the piperidine nitrogen atom induces a significant downfield shift (deshielding) of the adjacent protons (α -protons) compared to the free base, a direct consequence of the positive charge.

Table 1: ¹H NMR Data for 1-Benzyl-4-piperidone (Free Base Reference) Data interpreted from reference spectra.^{[3][4]} The hydrochloride salt will exhibit downfield shifts for protons on carbons C2, C6, and the benzylic CH₂.

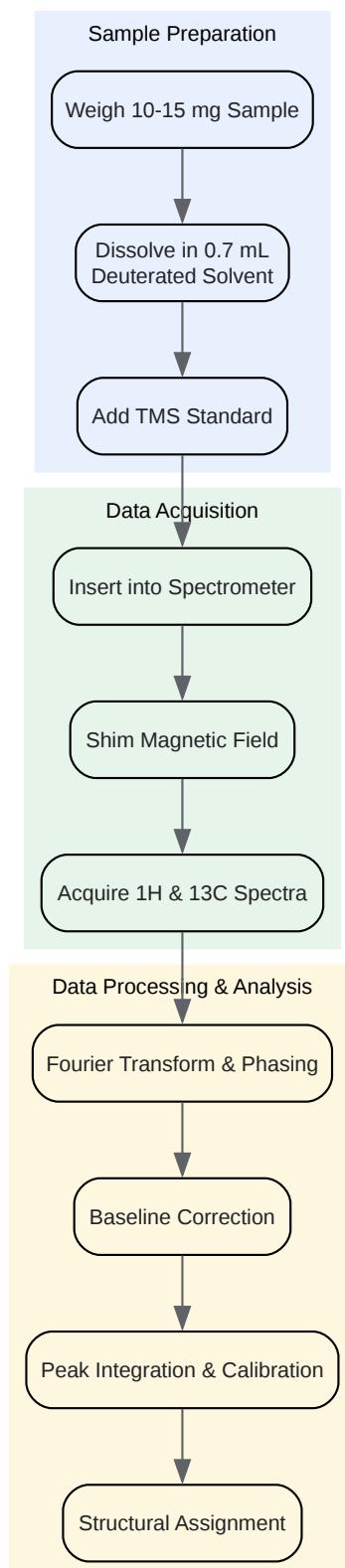
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale for Hydrochloride Salt
~7.3	Multiplet	5H	C ₆ H ₅ - (Aromatic)	Minimal change expected.
~3.6	Singlet	2H	-CH ₂ -Ph (Benzylic)	Significant downfield shift due to proximity to N ⁺ .
~2.8	Triplet	4H	-CH ₂ -N-CH ₂ - (Piperidine C2, C6)	Significant downfield shift due to proximity to N ⁺ .
~2.4	Triplet	4H	-CH ₂ -C(O)-CH ₂ - (Piperidine C3, C5)	Moderate downfield shift.

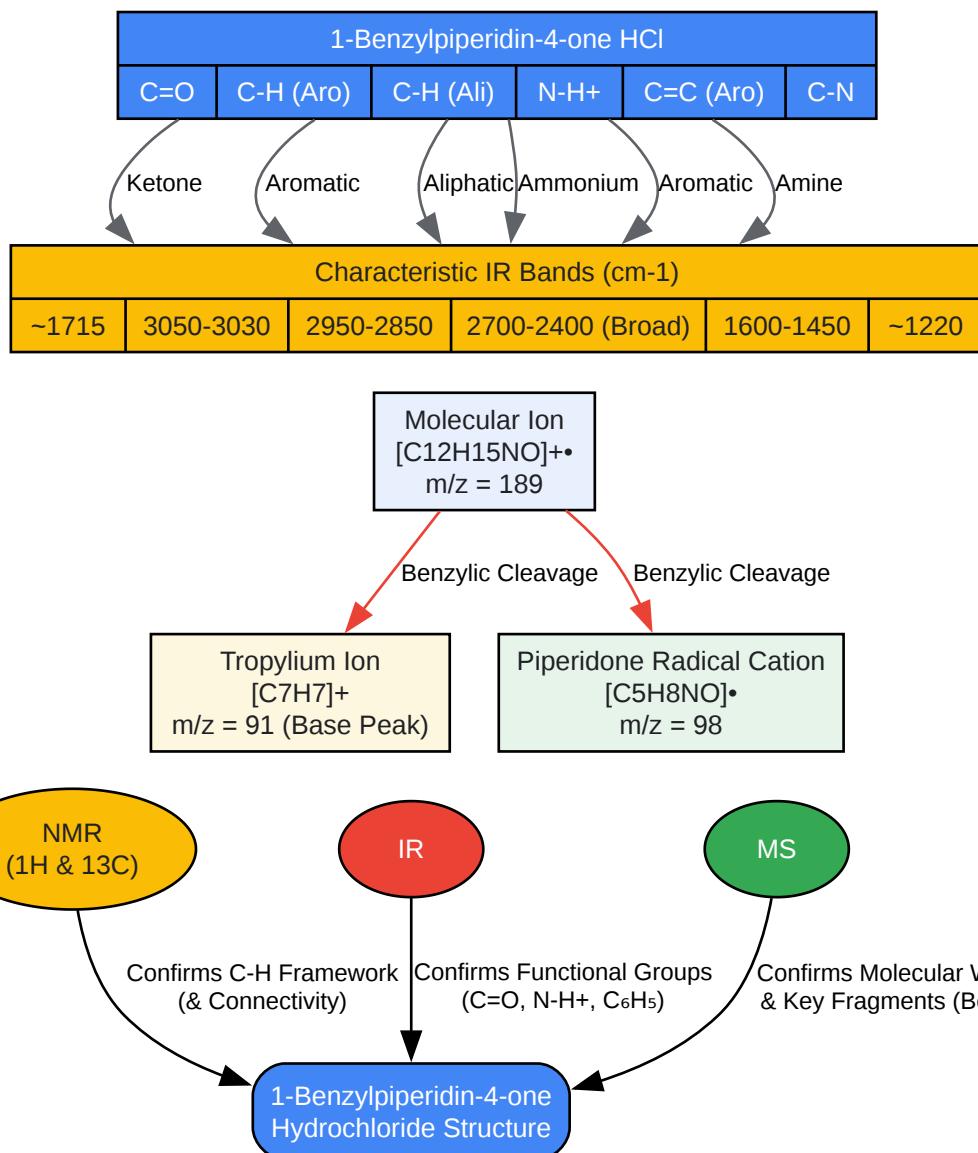
¹³C NMR Spectroscopy Analysis

Carbon NMR (^{13}C NMR) provides a count of unique carbon environments. The most notable signal is the carbonyl carbon, which appears far downfield. Similar to ^1H NMR, carbons adjacent to the protonated nitrogen (C2, C6) in the hydrochloride salt will be deshielded.

Table 2: ^{13}C NMR Data for 1-Benzyl-4-piperidone (Free Base Reference) Data interpreted from reference spectra.[\[3\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Assignment	Rationale for Hydrochloride Salt
~208	C=O (Ketone, C4)	Minimal change expected.
~138	C (Aromatic, Quaternary)	Minimal change expected.
~129	CH (Aromatic)	Minimal change expected.
~128	CH (Aromatic)	Minimal change expected.
~127	CH (Aromatic)	Minimal change expected.
~63	-CH ₂ -Ph (Benzylic)	Downfield shift due to proximity to N ⁺ .
~53	-CH ₂ -N-CH ₂ - (Piperidine C2, C6)	Downfield shift due to proximity to N ⁺ .
~41	-CH ₂ -C(O)-CH ₂ - (Piperidine C3, C5)	Minor downfield shift.


Experimental Protocol: NMR Spectroscopy


This protocol ensures reproducible and high-quality NMR data.

- Sample Preparation: Accurately weigh 10-15 mg of **1-benzylpiperidin-4-one hydrochloride** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition: Acquire the ^1H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a sufficient number of scans (e.g., 16 or 32) are typically adequate.
- ^{13}C NMR Acquisition: Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. This requires a larger number of scans due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Visualization: NMR Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 2. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 3. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Benzyl-4-piperidone(3612-20-2) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1-Benzylpiperidin-4-one hydrochloride spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592546#1-benzylpiperidin-4-one-hydrochloride-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com